
Unii-O2E9E70nte
Descripción general
Descripción
Unii-O2E9E70nte is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
Unii-O2E9E70nte, also known as 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a chlorine atom and a thiophene group, contributing to its distinct biological activities.
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase.
Mode of Action
this compound inhibits CDK2 activity, leading to significant effects on cell proliferation. By interfering with this kinase, the compound effectively induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their growth and proliferation.
Cellular Effects
Research indicates that this compound can induce cell cycle arrest at the G0-G1 stage. This arrest is critical for preventing uncontrolled cell division, which is a hallmark of cancerous growth. The compound's interaction with tropomyosin receptor kinases (TRKs) further highlights its potential in modulating cellular processes related to proliferation and differentiation.
Metabolic Pathways
this compound is primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process generates various metabolites that may also possess biological activity, thus broadening the scope of its therapeutic potential.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity. This dose-dependent response is crucial for developing therapeutic strategies that maximize efficacy while minimizing adverse effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of CDK2; Cell cycle arrest | |
Antimicrobial | Potential effects on bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Activity
A notable case study involved administering this compound to mice with xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit CDK2, leading to decreased proliferation rates in tumor cells. This study underscores the potential application of this compound in cancer therapy.
Aplicaciones Científicas De Investigación
Metabolism
The compound is metabolized in the liver by cytochrome P450 enzymes, generating various metabolites that may also exhibit biological activity, thereby expanding its therapeutic potential.
Dosage Effects
Research indicates that the effects of Unii-O2E9E70nte vary with dosage in animal models. Lower doses have shown effective tumor growth inhibition without significant toxicity, emphasizing the importance of dose-dependent responses in therapeutic strategy development.
Anticancer Activity
A significant application of this compound is in cancer therapy. A notable case study involved administering this compound to mice with xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to its ability to inhibit CDK2 and decrease proliferation rates in tumor cells.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of CDK2; Cell cycle arrest | |
Antimicrobial | Potential effects on bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Efficacy
In a controlled study involving mice with xenograft tumors, this compound was administered at varying doses. The findings revealed that at optimal doses, the compound significantly inhibited tumor growth while maintaining a favorable toxicity profile. This case underscores its potential utility in developing targeted cancer therapies.
Propiedades
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHVZPNZJDOMGL-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1348536-59-3 | |
Record name | Sulfonyl axitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348536593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFONYL AXITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E9E70NTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.